

2-Azaspiro[4.4]nonane hydrobromide safety data sheet (SDS)

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Compound of Interest

Compound Name:	2-Azaspiro[4.4]nonane,hydrobromide
CAS No.:	1073-09-2
Cat. No.:	B14007325

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Technical Whitepaper & Advanced Safety Data Sheet (SDS): 2-Azaspiro[4.4]nonane Hydrobromide in Drug Discovery

Executive Summary

The drive to "escape from flatland" in modern medicinal chemistry has elevated the importance of sp³-rich, conformationally restricted scaffolds[1]. Among these, the 2-azaspiro[4.4]nonane core provides a unique rigid bicyclic architecture—a pyrrolidine ring fused to a cyclopentane ring at a single carbon[1]. 2-Azaspiro[4.4]nonane hydrobromide (CAS: 1073-09-2) serves as a premier building block for synthesizing nicotinic acetylcholine receptor (nAChR) agonists, anticonvulsant agents, and other central nervous system (CNS) therapeutics[2][3]. This whitepaper synthesizes critical physicochemical data, hazard identification, and self-validating laboratory protocols to ensure the safe and effective handling of this compound in pharmaceutical research.

Physicochemical Profiling & Structural Causality

Understanding the physical state of a building block is critical for scale-up and safety. The free base of 2-azaspiro[4.4]nonane is a low-molecular-weight secondary amine, which typically presents as a volatile, easily oxidized, and difficult-to-weigh oil. By isolating the compound as a hydrobromide salt (1:1 ratio), suppliers provide a bench-stable, crystalline solid[4][5].

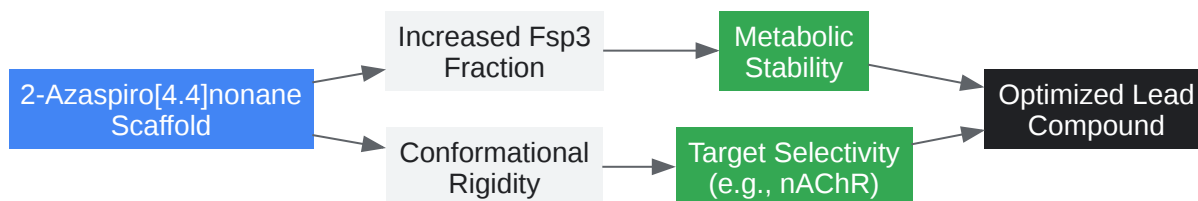
Causality of the Salt Form: The hydrobromide counterion suppresses the nucleophilicity of the pyrrolidine nitrogen during storage, preventing atmospheric oxidation and dimerization. Furthermore, the ionic nature of the salt significantly enhances its solubility in polar aprotic solvents (e.g., DMSO, DMF) commonly used in high-throughput screening and cross-coupling reactions.

Table 1: Physicochemical Properties of 2-Azaspiro[4.4]nonane Hydrobromide

Property	Value	Source/Validation
CAS Number	1073-09-2	[4][5]
Molecular Formula	C ₈ H ₁₅ N · HBr	[4]
Molecular Weight	206.12 g/mol	[4]
Structural Feature	Spirocyclic (sp ³ -hybridized)	[1]
Physical State	Solid (Crystalline)	Extrapolated from salt form

Pharmacological Rationale (Why We Use It)

The inherent three-dimensionality of the 2-azaspiro[4.4]nonane scaffold allows medicinal chemists to increase the fraction of sp³-hybridized carbons (F_{sp³}) in a drug candidate[1]. A higher F_{sp³} value correlates strongly with clinical success due to improved aqueous solubility, enhanced metabolic stability, and reduced off-target promiscuity[1].



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Pharmacological advantages of integrating the 2-azaspiro[4.4]nonane scaffold in drug design.

Hazard Identification (GHS Classification)

Despite its utility, 2-azaspiro[4.4]nonane hydrobromide presents specific occupational hazards. Based on the behavior of the spirocyclic amine core and related derivatives, the compound is classified under the Globally Harmonized System (GHS) as an irritant and acute toxicant[6][7][8].

Table 2: GHS Hazard Summary

Hazard Class	Category	H-Statement	Description
Acute Toxicity (Oral)	Category 4	H302	Harmful if swallowed[7][8].
Skin Corrosion/Irritation	Category 2	H315	Causes skin irritation[6][7].
Serious Eye Damage	Category 2A	H319	Causes serious eye irritation[6][7].
STOT (Single Exposure)	Category 3	H335	May cause respiratory irritation[6][7].

Mechanistic Toxicology: The irritation profile (H315, H319, H335) is driven by the compound's behavior upon contact with physiological moisture (sweat, tears, mucous membranes)[6][7][8]. The hydrobromide salt can partially dissociate, exposing tissues to the basic pyrrolidine

nitrogen and localized equivalents of hydrobromic acid. This dual action disrupts the lipid bilayer of cellular membranes, causing immediate inflammation.

Key Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray[6][7].
- P280: Wear protective gloves/protective clothing/eye protection/face protection[6][7].
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7].

Self-Validating Laboratory Protocols

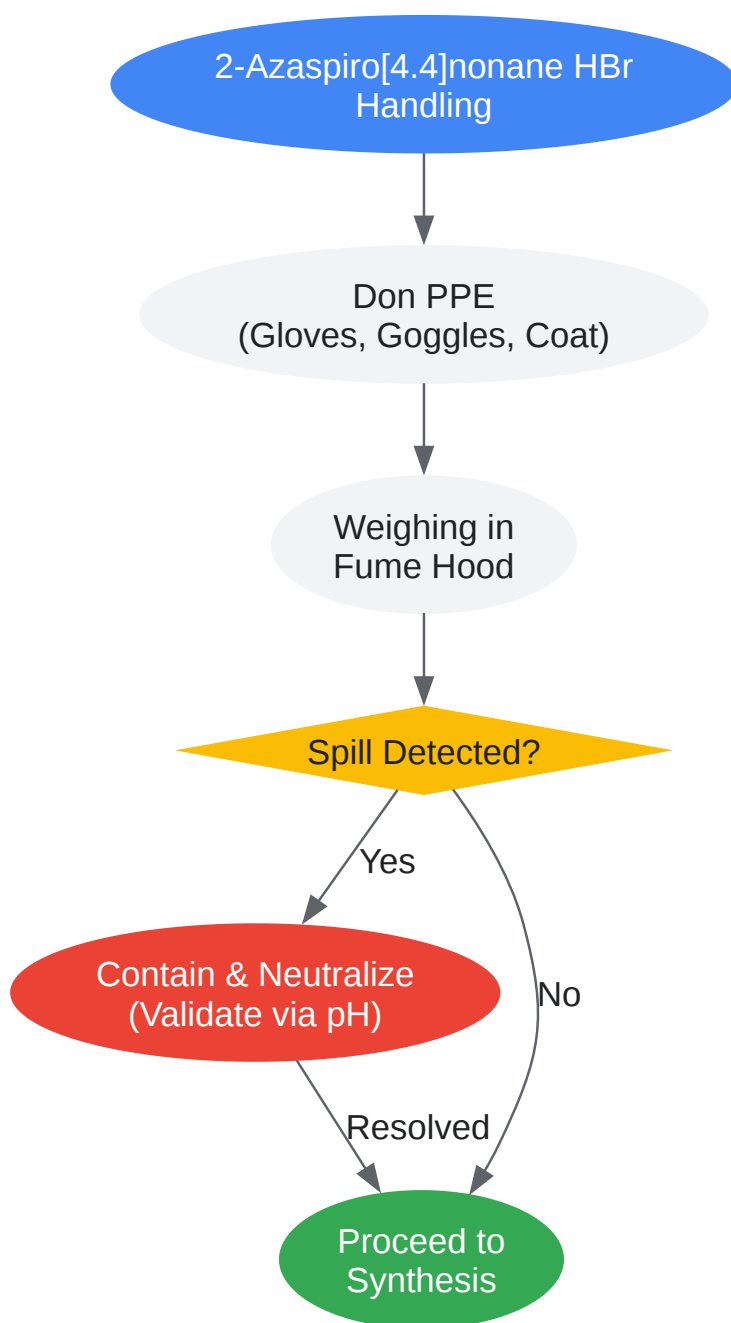
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in laboratory operations, standard operating procedures must be self-validating. The following protocols guarantee safety and chemical integrity.

Protocol A: Safe Weighing and Solution Preparation Objective: Prepare a 0.1 M stock solution while minimizing inhalation exposure to H335-classified dust[6][7].

- Preparation: Ensure the fume hood sash is lowered to the operational mark. Don nitrile gloves, a lab coat, and safety goggles (P280 compliant)[7].
- Static Mitigation: Hydrobromide salts are prone to static charge. Use an anti-static gun on the weighing boat or use a grounded metal spatula to prevent aerosolization of the powder.
- Transfer & Dissolution: Weigh the required mass and transfer it to a sealed vial. Inject the chosen anhydrous solvent (e.g., DMSO) through a septum.
- Self-Validation Step: Inspect the solution against a light source. A completely clear, colorless solution confirms full dissolution and the absence of oxidized, polymeric impurities (which typically present as a yellow/brown tint).

Protocol B: Spill Containment and Neutralization Objective: Safely remediate a benchtop spill of the solid salt.

- Containment: Isolate the area. Do not use a dry brush, as this will aerosolize the respiratory irritant (H335)[6][7][8].
- Collection: Cover the spill with slightly damp disposable towels to suppress dust, then carefully scoop the material into a hazardous waste container.
- Neutralization: Wash the affected surface with a 5% sodium bicarbonate (NaHCO_3) solution. This neutralizes any residual hydrobromic acid generated by ambient moisture.
- Self-Validation Step: Swab the cleaned surface with a damp piece of universal pH paper. A resulting pH of 7.0–7.5 validates that the area is chemically neutralized and safe for continued use.



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Standard operating procedure and spill response workflow for handling 2-azaspiro[4.4]nonane HBr.

Conclusion

2-Azaspiro[4.4]nonane hydrobromide is a powerful tool for modern drug discovery, offering unparalleled conformational rigidity and Fsp³ character[1]. However, its chemical nature

demands rigorous adherence to SDS protocols. By understanding the causality behind its hazards—specifically the behavior of the hydrobromide salt and the basic pyrrolidine core—researchers can implement self-validating workflows that ensure both personnel safety and experimental integrity.

References

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